1-(Difluoromethyl)-3-iodonaphthalene
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Overview
Description
1-(Difluoromethyl)-3-iodonaphthalene is an organic compound that features both difluoromethyl and iodine functional groups attached to a naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a naphthalene derivative followed by iodination. The reaction conditions often involve the use of difluoromethylating agents such as difluoromethyl iodide and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions for these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
1-(Difluoromethyl)-3-iodonaphthalene has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents due to its ability to introduce difluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals, due to its unique electronic properties.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-iodonaphthalene exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and selectivity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with molecular targets .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-iodonaphthalene can be compared with other difluoromethylated and iodinated naphthalene derivatives:
1-(Trifluoromethyl)-3-iodonaphthalene: Similar in structure but with a trifluoromethyl group, which may offer different electronic properties and reactivity.
1-(Difluoromethyl)-3-bromonaphthalene:
1-(Difluoromethyl)-3-chloronaphthalene: Features a chlorine atom, providing different steric and electronic effects compared to iodine.
The uniqueness of this compound lies in the combination of the difluoromethyl and iodine groups, which together impart distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C11H7F2I |
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Molecular Weight |
304.07 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11H |
InChI Key |
FKKBDXSMAFKWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)I |
Origin of Product |
United States |
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